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Compound of Interest

Compound Name: Diphenoxymethane

Cat. No.: B1218671 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for

diphenoxymethane, a molecule of interest in various chemical and pharmaceutical research

fields. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), we can elucidate the structural features of this compound. This document

presents a detailed examination of the data obtained from these techniques, complete with

experimental protocols and data interpretation.

Spectroscopic Data Summary
The spectroscopic data for diphenoxymethane is summarized in the following tables,

providing a clear and concise overview of its key spectral features.

¹H NMR Data
The ¹H NMR spectrum of diphenoxymethane in deuterated chloroform (CDCl₃) reveals four

distinct signals, corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 Triplet 4H
Protons on C3/C5 and

C3'/C5'

7.05 Doublet 4H
Protons on C2/C6 and

C2'/C6'

6.95 Triplet 2H
Protons on C4 and

C4'

5.80 Singlet 2H
Methylene protons (-

O-CH₂-O-)

¹³C NMR Data
The ¹³C NMR spectrum, also recorded in CDCl₃, displays five signals, representing the unique

carbon atoms in the diphenoxymethane structure.

Chemical Shift (δ) ppm Assignment

157.92
C1 and C1' (aromatic carbons bonded to

oxygen)

129.41 C3/C5 and C3'/C5'

121.55 C4 and C4'

116.83 C2/C6 and C2'/C6'

91.93 Methylene carbon (-O-CH₂-O-)

Infrared (IR) Spectroscopy Data
The IR spectrum, obtained from a neat liquid film, shows characteristic absorption bands that

correspond to the vibrational modes of the functional groups present in diphenoxymethane.
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Wavenumber (cm⁻¹) Intensity Assignment

3060, 3040 Medium Aromatic C-H stretch

2940, 2880 Medium
Aliphatic C-H stretch

(methylene)

1595, 1495 Strong Aromatic C=C bending

1220 Strong Aryl-O-C asymmetric stretch

1170 Strong Aryl-O-C symmetric stretch

930 Strong O-C-O stretch

750, 690 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS) Data
The mass spectrum, obtained by electron ionization (EI), provides information about the

molecular weight and fragmentation pattern of diphenoxymethane.

m/z Relative Intensity (%) Assignment

200 25 Molecular ion [M]⁺

107 100
[C₇H₇O]⁺ (phenoxy-methyl

cation) - Base Peak

94 30
[C₆H₆O]⁺ (phenol radical

cation)

77 55 [C₆H₅]⁺ (phenyl cation)

51 25 [C₄H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of diphenoxymethane (approximately 10-20 mg) was

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 90 MHz spectrometer.

Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was recorded on a 22.5 MHz spectrometer

with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent

peak (δ 77.16).

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat diphenoxymethane was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of diphenoxymethane in a volatile organic solvent

(e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a

gas chromatograph (GC) for separation and purification.

Ionization: The sample was ionized using electron ionization (EI) with an electron energy of

70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Detection: The abundance of each ion was measured by an electron multiplier detector to

generate the mass spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like diphenoxymethane.

Spectroscopic Analysis Workflow for Diphenoxymethane

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

Diphenoxymethane Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy GC-MS (EI)

NMR Spectra (Chemical Shifts, Multiplicity, Integration) IR Spectrum (Absorption Bands) Mass Spectrum (m/z, Fragmentation Pattern)

Structure Elucidation
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Caption: Workflow of Spectroscopic Analysis.
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Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and

comprehensive approach for the structural characterization of diphenoxymethane. The data

presented in this guide, from chemical shifts in NMR to characteristic absorption bands in IR

and fragmentation patterns in MS, collectively confirm the identity and structure of the

molecule. The detailed experimental protocols offer a practical reference for researchers

aiming to replicate or build upon these analyses. This integrated spectroscopic approach is

fundamental in the fields of chemical synthesis, drug discovery, and materials science for the

unambiguous identification and characterization of organic compounds.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Diphenoxymethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218671#spectroscopic-data-analysis-of-
diphenoxymethane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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